
2,6-Di-tert-butyl-4-methyl-4H-thiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is an organosulfur compound characterized by its unique thiopyran ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups at the 2 and 6 positions, and a methyl group at the 4 position. These structural features contribute to its stability and reactivity, making it an interesting subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methylsulfanyl-benzaldehyde and 2,6-di-tert-butylphenol in a solvent like toluene, followed by sonication and heating . The reaction conditions often require a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-methyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiopyran ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
2,6-Di-tert-butyl-4-methyl-4H-thiopyran has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential use in drug development, particularly for its stability and reactivity.
Industry: It is used in the formulation of stabilizers and antioxidants for polymers and other materials.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran involves its interaction with molecular targets through its thiopyran ring and bulky substituents. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Its steric hindrance also allows it to stabilize reactive intermediates, making it useful in various chemical reactions .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant to stabilize lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is unique due to its thiopyran ring structure, which imparts distinct chemical properties compared to its phenolic and pyridine analogs
特性
CAS番号 |
71951-52-5 |
|---|---|
分子式 |
C14H24S |
分子量 |
224.41 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-methyl-4H-thiopyran |
InChI |
InChI=1S/C14H24S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-10H,1-7H3 |
InChIキー |
PEXIAIADJOXBBE-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


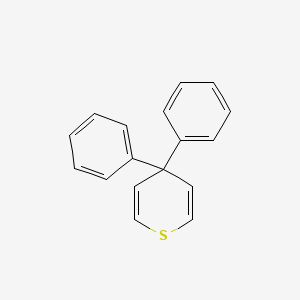
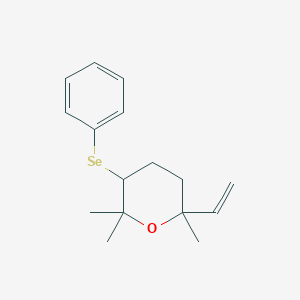
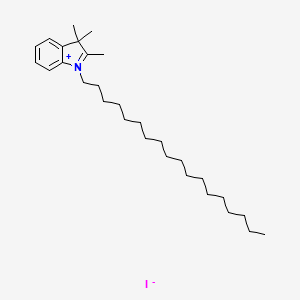
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
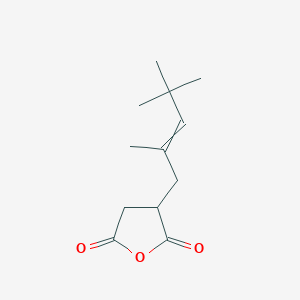
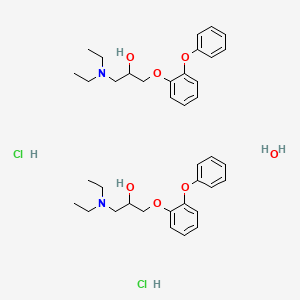
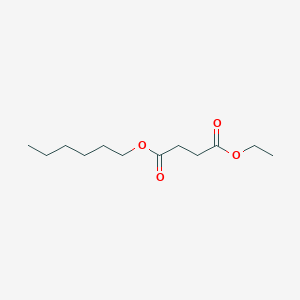
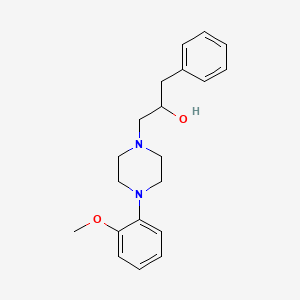
methanone](/img/structure/B14463961.png)
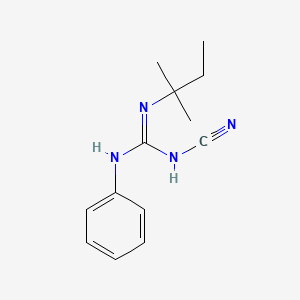


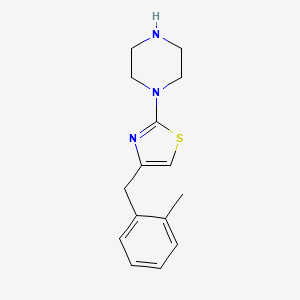
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)
